molecular formula C21H26ClN3O5S2 B2905630 N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE CAS No. 1217119-74-8

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2905630
CAS No.: 1217119-74-8
M. Wt: 500.03
InChI Key: MKOFUCVKMYZGNE-UHFFFAOYSA-N
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Description

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzamide derivatives. This compound is characterized by its complex molecular structure, which includes a benzo[d]thiazole ring, a dimethylaminoethyl group, and a methylsulfonylbenzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring through a cyclization reaction of appropriate precursors.

    Attachment of the Dimethylaminoethyl Group:

    Introduction of the Methylsulfonylbenzamide Moiety: The final step involves the coupling of the methylsulfonylbenzamide moiety to the benzo[d]thiazole ring through an amide bond formation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)benzamide sulfate

Uniqueness

N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2.ClH/c1-23(2)12-13-24(20(25)14-8-6-7-9-17(14)31(5,26)27)21-22-18-15(28-3)10-11-16(29-4)19(18)30-21;/h6-11H,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOFUCVKMYZGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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